molecular formula C9H8S B082666 5-Methylbenzo[b]thiophene CAS No. 14315-14-1

5-Methylbenzo[b]thiophene

Cat. No.: B082666
CAS No.: 14315-14-1
M. Wt: 148.23 g/mol
InChI Key: DOHZWDWNQFZIKH-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzo[b]thiophene, where a methyl group is attached to the fifth position of the benzene ring. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylphenylacetylene with sulfur in the presence of a catalyst can yield this compound. Another method involves the use of aryne intermediates, where the reaction between alkynyl sulfides and aryne precursors forms the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylbenzo[b]thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methylbenzo[b]thiophene is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

5-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHZWDWNQFZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074523
Record name 5-Methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-14-1
Record name 5-Methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14315-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylbenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylbenzo[b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What influences the sorption behavior of 5-Methylbenzo[b]thiophene in soil environments?

A: Research indicates that the sorption of this compound, along with other S- and O-heterocyclic compounds like thiophene, benzothiophene, benzofuran, 2-methylbenzofuran, and 2,3-dimethylbenzofuran, is primarily governed by non-specific interactions with soil organic carbon (OC) []. This suggests that the organic matter content of soil plays a crucial role in its retention and mobility within the environment. Factors like ionic strength and inorganic chemical composition of the surrounding water seem to have a less significant effect on its sorption characteristics.

Q2: How does this compound behave in soil column studies, and what does this tell us about its environmental fate?

A: Soil column chromatography (SCC) studies were employed to investigate the sorption behavior of various heterocyclic compounds, including this compound []. These studies help in understanding the compound's transport and potential for groundwater contamination. The findings revealed that this compound's sorption was primarily influenced by its interaction with soil organic carbon, indicating that soils rich in organic matter might exhibit a higher capacity for retaining the compound. This information is crucial for predicting its leaching potential and the risk it might pose to groundwater resources.

Q3: Can this compound be used as a starting material for chemical synthesis?

A: Yes, this compound can be used as a building block in organic synthesis. For example, it can react with piperidine-2-carboxylic acid to form azomethine ylides []. These ylides are reactive intermediates that can undergo [3 + 2] cycloaddition reactions with various dipolarophiles (like acetylenic and ethylenic compounds) to produce a diverse range of spiropyrrolidines. This synthetic strategy highlights the versatility of this compound in constructing complex molecular architectures.

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